![molecular formula C6H8N2O5 B589153 2-[(E)-Formyldiazenyl]pentanedioic acid CAS No. 943418-43-7](/img/structure/B589153.png)

2-[(E)-Formyldiazenyl]pentanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

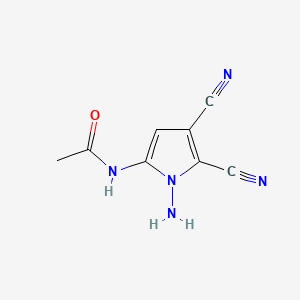

2-[(E)-Formyldiazenyl]pentanedioic acid (FDPA) is a dicarboxylic acid that has been studied for its potential uses in various scientific applications. FDPA is a derivative of the naturally occurring amino acid, glutamic acid, and can be synthesized through a variety of methods. FDPA has been studied for its ability to act as a chelator, a ligand, and a catalyst in a variety of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Obesity and Body Mass Index (BMI) Research

“rac N-Formiminoglutamic Acid” has been used in studies related to obesity and BMI in adolescents . In a study, it was found that formiminoglutamic acid was positively associated with BMI Z-score .

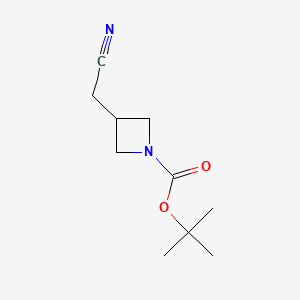

Pharmaceutical Reference Standards

This compound is also used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for reliable pharmaceutical testing.

Farnesyltransferase Inhibitors

Pentanedioic acid derivatives, which include “2-(formyldiazenyl)pentanedioic acid”, “2-[(E)-Formyldiazenyl]pentanedioic acid”, and “(2S)-2-(formyldiazenyl)pentanedioic acid”, have been identified as potential farnesyltransferase inhibitors . Farnesyltransferase is an enzyme involved in protein modification and has been a target for cancer therapy.

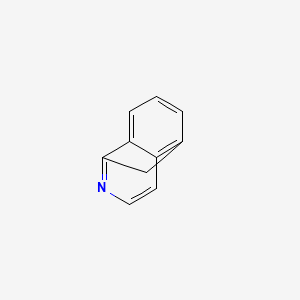

Pyridopyrimidine Derivatives

These compounds have shown therapeutic interest and have been used in the synthesis of pyridopyrimidine derivatives . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs.

Glucose Sensing and Insulin Delivery

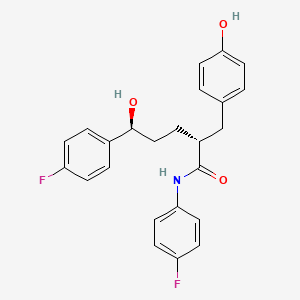

Phenylboronic acids (PBAs), which can be synthesized from pentanedioic acid derivatives, have unique responsiveness towards diol-containing molecules such as glucose . This property allows hydrogel-bearing PBAs to potentially serve as an alternative for glucose-sensing and insulin-delivery systems.

Asymmetric Hydrogenation and Transfer Hydrogenation

Pentanedioic acid derivatives have been used in asymmetric hydrogenation and transfer hydrogenation . These are versatile synthetic methodologies widely employed in the preparation of chiral compounds.

Wirkmechanismus

Target of Action

rac N-Formiminoglutamic Acid, also known as 2-(formyldiazenyl)pentanedioic acid, is primarily involved in the metabolism of L-histidine . It serves as an intermediate in the catabolism of L-histidine to L-glutamic acid .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is a biomarker for intracellular levels of folate . The FIGLU test, which measures the levels of this compound, is used to identify vitamin B₁₂ deficiency, folate deficiency, and liver failure or liver disease .

Biochemical Pathways

rac N-Formiminoglutamic Acid is involved in the histidine metabolism pathway . It plays a crucial role in the regulation of folate and methionine metabolism .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . The compound’s molecular weight is 188.14 , which may influence its bioavailability.

Result of Action

The primary result of the action of rac N-Formiminoglutamic Acid is the regulation of folate and methionine metabolism . This regulation can have significant effects on cellular function and health, particularly in the context of vitamin B₁₂ deficiency, folate deficiency, and liver failure or liver disease .

Action Environment

The action, efficacy, and stability of rac N-Formiminoglutamic Acid can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in a refrigerator, under an inert atmosphere . This suggests that the compound’s stability and efficacy may be affected by temperature and exposure to oxygen.

Eigenschaften

IUPAC Name |

2-(formyldiazenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O5/c9-3-7-8-4(6(12)13)1-2-5(10)11/h3-4H,1-2H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMIQVLVCFMWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N=NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747832 |

Source

|

| Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-Formyldiazenyl]pentanedioic acid | |

CAS RN |

943418-43-7 |

Source

|

| Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)